molecular formula C9H9ClN4O B2435966 2-azido-N-(3-chloro-2-methylphenyl)acetamide CAS No. 1250020-77-9

2-azido-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2435966
CAS No.: 1250020-77-9
M. Wt: 224.65
InChI Key: SZAFWGQDLPZPSC-UHFFFAOYSA-N
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Description

2-azido-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClN4O. It is a member of the azide family, which is known for its applications in various fields such as medicinal chemistry, molecular biology, and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(3-chloro-2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include copper(I) catalysts for cycloaddition reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent decomposition of the azide group .

Major Products

The major products formed from these reactions include triazoles and substituted amides, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-azido-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. These substituents can enhance the compound’s stability and specificity in various chemical reactions compared to its analogs .

Properties

IUPAC Name

2-azido-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c1-6-7(10)3-2-4-8(6)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAFWGQDLPZPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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